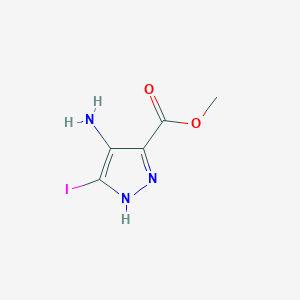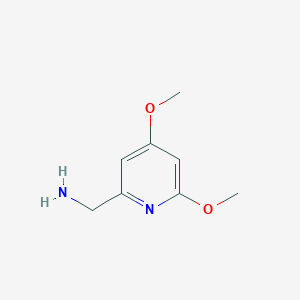
Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by iodination. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as iodine or other halogenating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles
- Nitro derivatives
- Amino derivatives
- Condensed heterocyclic systems .
Applications De Recherche Scientifique
Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects .
Comparaison Avec Des Composés Similaires
Methyl 4-amino-1H-pyrazole-5-carboxylate: Lacks the iodine atom, leading to different reactivity and applications.
Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine, affecting its chemical properties and reactivity.
Methyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate: Contains a chlorine atom, offering different substitution patterns and reactivity
Uniqueness: The presence of the iodine atom in Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo specific substitution reactions and its potential bioactivity distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C5H6IN3O2 |
|---|---|
Poids moléculaire |
267.02 g/mol |
Nom IUPAC |
methyl 4-amino-5-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H6IN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9) |
Clé InChI |
STWCPZKXPBNMFP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNC(=C1N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)

![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)

![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)

![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)


